1,5-Diisocyanatonaphthalene

Description

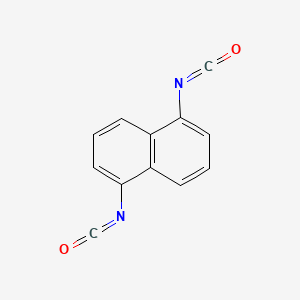

1,5-Naphthalene diisocyanate is a member of naphthalenes.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJCUZQNHOLYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2, Array | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040145 | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5-naphthalene diisocyanate is a white to light-yellow crystalline flakes. (NIOSH, 2022), Other Solid, WHITE-TO-LIGHT-YELLOW CRYSTALS., White to light-yellow, crystalline flakes. | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,5-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

505 °F at 760 mmHg (NIOSH, 2023), at 0.7kPa: 167 °C, 505 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

311 °F (NIOSH, 2023), 192 °C c.c., 311 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

Relative density (water = 1): 1.42 | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.003 mmHg at 75 °F (NIOSH, 2023), Vapor pressure, Pa at 20 °C:, 0.003 mmHg | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

3173-72-6 | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthylene di-isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diisocyanatonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,5-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ORB22ST7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, 1,5-naphthylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

261 °F (NIOSH, 2023), 130 °C, 261 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Diisocyanatonaphthalene (NDI)

Abstract

1,5-Diisocyanatonaphthalene, commonly referred to as NDI, is a highly reactive aromatic diisocyanate. Its rigid naphthalene backbone imparts exceptional thermal and mechanical properties to the polymers derived from it. This guide provides a comprehensive overview of NDI, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. It further explores its primary applications in the formulation of high-performance polyurethane elastomers, offering insights into the structure-property relationships that distinguish NDI-based polymers from those synthesized with more common diisocyanates like MDI and TDI. Safety protocols and handling procedures are also thoroughly addressed to ensure safe laboratory and industrial practices.

Introduction: The Significance of this compound in Polymer Science

1,5-Naphthalene diisocyanate (NDI) is a symmetrical aromatic diisocyanate that serves as a crucial building block for high-performance polyurethane elastomers.[1] Unlike the more flexible and commonly used diisocyanates such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), the rigid, planar structure of the naphthalene ring in NDI is a defining feature. This structural rigidity, when incorporated into a polymer backbone, results in materials with superior mechanical strength, high-temperature resistance, and excellent durability.[2] These characteristics make NDI an indispensable monomer for specialty applications where conventional polyurethanes may fail, including demanding roles in the automotive, construction, and engineering sectors.[1] This document serves as a technical resource, consolidating the core chemical and physical properties of NDI, its synthesis and reactivity profile, and its key applications, with a strong emphasis on the causality behind its performance advantages.

Chemical Structure and Identification

The foundational element of NDI's unique properties is its molecular architecture. The molecule consists of a naphthalene ring system substituted at the 1 and 5 positions with highly reactive isocyanate (-N=C=O) functional groups.[3] This specific substitution pattern results in a highly symmetrical and rigid structure.

// Define nodes for atoms N1 [label="N", pos="1.5,0.5!"]; C1 [label="C", pos="2.2,0.5!"]; O1 [label="O", pos="2.9,0.5!"];

N2 [label="N", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.2,0.5!"]; O2 [label="O", pos="-2.9,0.5!"];

C3 [label="C", pos="0.75,0!"]; C4 [label="C", pos="0.75,-1!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="-0.75,-1!"]; C7 [label="C", pos="-0.75,0!"]; C8 [label="C", pos="0,0.5!"]; C9 [label="C", pos="0,-0.5!"]; C10 [label="C", pos="-1.5,-1.5!"]; // Placeholder for visual connection C11 [label="C", pos="1.5,-1.5!"]; // Placeholder for visual connection

// Define nodes for hydrogens (optional, for clarity) H1 [label="H", pos="1.25,-1.5!"]; H2 [label="H", pos="-1.25,-1.5!"]; H3 [label="H", pos="1.25,0.5!"]; H4 [label="H", pos="-1.25,0.5!"];

// Draw bonds edge [len=1.0]; C8 -- N1; N1 -- C1 [style=dotted]; // Representing double bond C1 -- O1 [style=dotted]; // Representing double bond

C7 -- N2; N2 -- C2 [style=dotted]; C2 -- O2 [style=dotted];

C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C9; C9 -- C3; C8 -- C9; C3 -- C8;

// Add labels for isocyanate groups L1 [label="O=C=N-", pos="1.9,0.9!"]; L2 [label="-N=C=O", pos="-1.9,0.9!"];

} "Chemical structure of this compound."

Key Identifiers:

-

IUPAC Name : this compound[4]

-

InChI Key : SBJCUZQNHOLYMD-UHFFFAOYSA-N[4]

-

Canonical SMILES : C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O[4]

Physicochemical and Thermal Properties

The physical properties of NDI are a direct consequence of its rigid and symmetrical molecular structure. It exists as a white to light-yellow crystalline solid at room temperature.[5][9] Its high melting point and thermal stability are key differentiators from other common diisocyanates.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 210.19 g/mol | [4][7] |

| Appearance | White to light-yellow crystalline flakes | [5] |

| Melting Point | 127-132 °C (approx. 261 °F) | [4][6][9] |

| Boiling Point | 263 °C (approx. 505 °F) at 760 mmHg | [4][10] |

| Density | 1.42 g/cm³ | [4] |

| Vapor Pressure | 0.003 mmHg at 24 °C (75 °F) | [4][10] |

| Flash Point | 155 °C (311 °F) | [4][10] |

| Solubility | Insoluble in water; reacts with water. | [11] |

Synthesis and Reactivity

General Synthesis Route

The industrial synthesis of this compound is typically achieved through the phosgenation of its corresponding diamine, 1,5-diaminonaphthalene. This process, while effective, involves highly toxic phosgene gas and requires stringent safety measures. The general reaction proceeds as follows:

-

Salt Formation : 1,5-diaminonaphthalene is reacted with an acid, such as hydrochloric acid, in an aqueous phase to form the diamine salt.[1]

-

Phosgenation : The dried diamine salt is then dispersed in an inert solvent (e.g., dichlorobenzene) and reacted with phosgene (COCl₂).[12] This reaction is typically carried out in stages at increasing temperatures to yield the diisocyanate.[12]

-

Purification : The final product, this compound, is purified, often through distillation, to achieve the high purity required for polymerization.[12]

The yield for this process can be quite high, with reports of up to 97%.[1]

Reactivity Profile

The isocyanate groups (-NCO) are the centers of reactivity in the NDI molecule. They are electrophilic and readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This is the fundamental reaction in the synthesis of polyurethanes.

Key Reactions and Incompatibilities:

-

With Alcohols/Polyols : This is the primary reaction for polyurethane formation, creating a stable urethane bond.

-

With Water : NDI reacts with moisture to form an unstable carbamic acid, which then decomposes to form a naphthalene diamine and carbon dioxide gas.[10] This reaction is often undesirable in polyurethane synthesis as it can lead to foaming and the formation of insoluble urea derivatives.[2]

-

With Amines : The reaction with primary or secondary amines is vigorous and results in the formation of urea linkages.

-

Incompatibilities : NDI is incompatible with a wide range of substances, including acids, bases, strong oxidizing agents, alcohols, amines, aldehydes, and alkali metals.[10] Reactions with these can be exothermic and may release toxic gases.[10] Acids and bases can also catalyze polymerization.[10]

Applications in Materials Science

The primary application of this compound is as a monomer for high-performance polyurethane elastomers.[1][11]

High-Performance Polyurethane Elastomers

When NDI is reacted with polyols (typically polyester or polyether polyols), it forms polyurethanes with a unique combination of properties:

-

Exceptional Mechanical Properties : The rigidity of the naphthalene unit enhances the structural integrity of the polymer, leading to high tensile strength, excellent abrasion resistance, and high resilience.[1][2]

-

High Thermal Stability : The stable aromatic structure of NDI contributes to a higher service temperature for the resulting elastomers compared to those made with MDI or TDI.[2][3]

-

Dynamic Performance : NDI-based elastomers are known for their outstanding dynamic properties, making them suitable for components subjected to high stress and repeated motion, such as O-rings, seals, and industrial rollers.[2]

The use of NDI allows for the creation of polyurethane elastomers that can operate in environments where other materials would fail.[1]

Other Applications

While polyurethane production is its main use, NDI also serves as a chemical intermediate in the synthesis of specialty chemicals, including some agricultural and pharmaceutical compounds.[2] It is also used in the production of coatings, adhesives, and fibers where durability and resistance to degradation are paramount.[3][11][12]

Safety, Handling, and Exposure Control

This compound is a hazardous substance and must be handled with extreme care using appropriate personal protective equipment (PPE).[3]

Health Hazards

-

Inhalation : NDI is fatal if inhaled.[6][7] It is a potent respiratory sensitizer and can cause irritation of the nose and throat, coughing, chest pain, and breathing difficulties, potentially leading to asthma.[10]

-

Skin Contact : Causes skin irritation and may lead to an allergic skin reaction or sensitization.[6][10]

-

Ingestion : Harmful if swallowed.

Recommended Handling Protocols

-

Ventilation : All work with NDI must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : A NIOSH-approved respirator is required when handling NDI, especially when dust or vapors may be generated.[7]

-

Hand Protection : Chemical-resistant gloves are mandatory.[6]

-

Eye Protection : Safety glasses or goggles are essential.[6]

-

Skin Protection : A lab coat or protective clothing should be worn to prevent skin contact.[6]

-

-

Storage : NDI is moisture-sensitive and should be stored in a cool, dry place in tightly sealed containers under an inert atmosphere.[2][7]

-

First Aid :

-

Inhalation : Move the person to fresh air immediately and seek urgent medical attention.[10]

-

Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing.[10]

-

Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Conclusion

This compound is a specialty chemical of significant industrial importance, primarily valued for its ability to produce superior polyurethane elastomers. Its rigid molecular structure is the key to the enhanced thermal and mechanical properties of its derivative polymers. While its synthesis and handling present significant hazards that demand rigorous safety protocols, its role in creating durable, high-performance materials for demanding applications is well-established. For researchers and developers, a thorough understanding of NDI's properties and reactivity is essential for innovating new materials and applications that can leverage its unique structural advantages.

References

- PubChem. (n.d.). 1,5-Naphthalene diisocyanate. National Center for Biotechnology Information.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,5-naphthylene diisocyanate.

- Occupational Safety and Health Administration (OSHA). (1993). 1,5-Naphthalene diisocyanate (NDI). U.S. Department of Labor.

- Occupational Safety and Health Administration (OSHA). (n.d.). 1,5-NAPHTHENE DIISOCYANATE. U.S. Department of Labor.

- IARC Publications. (1999). 1,5-NAPHTHALENE DIISOCYANATE.

- Wikipedia. (n.d.). 1,5-Diisocyanonaphthalene.

- Johnson Fine Chemical. (n.d.). NDI 3173-72-6 Polyurethane Curing Agent.

Sources

- 1. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 2. johnson-fine.com [johnson-fine.com]

- 3. CAS 3173-72-6: 1,5-Naphthalene diisocyanate | CymitQuimica [cymitquimica.com]

- 4. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 6. chemos.de [chemos.de]

- 7. This compound | 3173-72-6 | TCI AMERICA [tcichemicals.com]

- 8. osha.gov [osha.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Page loading... [guidechem.com]

- 12. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,5-Naphthalene Diisocyanate (NDI)

Abstract: 1,5-Naphthalene diisocyanate (NDI) is a critical building block for high-performance polyurethane elastomers, prized for their exceptional dynamic properties, tear resistance, and thermal stability.[1][2] The synthesis of this specialty isocyanate is a subject of significant industrial and academic interest, balancing the need for high purity and yield with increasing demands for process safety and environmental sustainability. This guide provides a comprehensive exploration of the primary synthesis routes for NDI, intended for researchers, chemists, and professionals in polymer science and drug development. We will dissect the established phosgenation pathway, explore safer, non-phosgene alternatives, and provide a comparative analysis to inform process selection and development.

Introduction: The Significance of 1,5-Naphthalene Diisocyanate

1,5-Naphthalene diisocyanate (NDI) is a symmetric aromatic diisocyanate characterized by its rigid naphthalene core. This structural feature imparts a high degree of order and strong intermolecular forces within the polymer backbone, resulting in polyurethanes with superior performance characteristics compared to those derived from more common isocyanates like MDI or TDI.[2] These properties make NDI-based materials indispensable in demanding applications such as high-performance rollers, seals, and automotive components.[3] The production of NDI, however, presents unique challenges, primarily related to the handling of hazardous reagents and the stringent purity requirements for polymerization.

Historically, the industrial synthesis of isocyanates has been dominated by phosgenation chemistry.[4] While effective, the extreme toxicity of phosgene gas and the generation of corrosive hydrogen chloride (HCl) byproduct have catalyzed extensive research into alternative, "greener" synthetic pathways.[4][5] This guide will delve into the core methodologies, providing a critical evaluation of each.

Part 1: The Conventional Phosgenation Route: An Industrial Workhorse

The most established and widely practiced method for NDI production is the direct phosgenation of its corresponding amine precursor, 1,5-diaminonaphthalene (NDA).[6][7] This process, while hazardous, is well-understood and optimized for high yields.

Precursor Synthesis: 1,5-Diaminonaphthalene (NDA)

The quality of the final NDI product is intrinsically linked to the purity of the starting diamine. NDA is typically synthesized via the reduction of 1,5-dinitronaphthalene.[8] An alternative route involves the treatment of 1,5-dihydroxynaphthalene with ammonium sulfite.[8][9]

Core Reaction and Mechanism

The reaction proceeds in an inert solvent, such as chlorobenzene or o-dichlorobenzene, which effectively dissolves the starting materials and helps manage the reaction exotherm.[7][10] The process can be conceptually divided into two key stages:

-

Cold Phosgenation: The reaction is initiated at low temperatures (e.g., 0°C) where the NDA suspension is added to a solution of excess phosgene.[7] This step leads to the formation of intermediate carbamoyl chlorides and amine hydrochlorides. The use of a significant excess of phosgene is crucial; an insufficient amount leads to the formation of undesired urea byproducts, complicating purification and reducing yield.[6]

-

Hot Phosgenation: The reaction mixture is then heated, often to the reflux temperature of the solvent.[7] During this stage, the intermediate species are converted into the final diisocyanate, with the liberation of two molecules of HCl for each isocyanate group formed.

Some process variations involve the pre-reaction of NDA with dry HCl gas to form the diamine salt before phosgenation.[2][10] This approach can enhance the selectivity of the reaction and improve the final product quality by minimizing side reactions.[2]

Visualizing the Phosgenation Workflow

Caption: Workflow for the conventional phosgenation synthesis of 1,5-NDI.

Experimental Protocol: Phosgenation of 1,5-Diaminonaphthalene

This protocol is a synthesized representation based on established literature and should be performed only by trained professionals with appropriate safety measures for handling phosgene.

-

Apparatus Setup: A phosgenation apparatus equipped with a stirrer, condenser, gas inlet tube, and thermometer is charged with 300g of dry chlorobenzene.

-

Phosgene Introduction: The solvent is cooled to 0°C, and 120g of phosgene gas is condensed into the chlorobenzene with stirring.[7]

-

Diamine Addition: A suspension of 50g of high-purity 1,5-diaminonaphthalene in 150g of chlorobenzene is prepared and added to the phosgene solution.[7]

-

Reaction Progression: The mixture is gradually heated to reflux over a period of approximately 2 hours while a slow stream of phosgene gas is continuously passed through the solution.[7]

-

Degassing: After the reaction is complete (as determined by the cessation of HCl evolution and the formation of a clear solution), the excess phosgene and HCl are removed by purging the solution with dry nitrogen gas.

-

Purification: The chlorobenzene solvent is removed via distillation under reduced pressure. The crude NDI is then purified by fractional distillation or rectification to yield the final product.[7][10]

Data Summary: Phosgenation Route

| Precursor | Solvent | Temperature Profile | Yield | Reference |

| 1,5-Diaminonaphthalene HCl Salt | Dichlorobenzene | Not specified | 95.7% | [10] |

| 1,5-Diaminonaphthalene | Chlorobenzene | Preheated Phosgene (230°C) | 87.6% | [10] |

| 1,5-Diaminonaphthalene | Chlorobenzene | 0°C then Reflux | 75.6% | [7] |

Part 2: Non-Phosgene Routes: The Quest for Safer Synthesis

The significant hazards associated with phosgene have driven the development of alternative synthetic strategies. These methods aim to replace phosgene with safer reagents without compromising product yield or purity.

Route A: The Triphosgene (BTC) Method

A leading non-phosgene approach utilizes bis(trichloromethyl) carbonate, commonly known as triphosgene or BTC.[11] BTC is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene, obviating the need to handle the toxic gas directly.

Core Reaction and Mechanism: The reaction involves the controlled decomposition of BTC in the presence of a catalyst, typically a tertiary amine like triethylamine or pyridine, to generate the reactive phosgene species within the reaction medium.[12][13] This in situ generated phosgene then reacts with 1,5-diaminonaphthalene through a mechanism analogous to the conventional route.

The choice of catalyst and reaction conditions is critical. The activation of BTC must be carefully controlled; insufficient activation leads to low yields, while excessive activation can also negatively impact the outcome.[12]

Visualizing the Triphosgene (BTC) Pathway

Caption: Synthesis of 1,5-NDI using the solid phosgene source, Triphosgene (BTC).

Experimental Protocol: Triphosgene (BTC) Synthesis of NDI

This protocol is a synthesized representation based on patent literature.[11][13] All operations should be conducted in a well-ventilated fume hood.

-

Solution Preparation: Prepare a solution of 1,5-diaminonaphthalene in an inert solvent like chlorobenzene. Separately, prepare a solution of triphosgene (BTC) in the same solvent. A typical molar ratio of NDA to BTC is around 3.6:3.[11]

-

Reaction Initiation: Under a nitrogen atmosphere and with vigorous stirring, add the NDA solution dropwise to the BTC solution at a controlled temperature (e.g., 60°C).[11]

-

Heating and Completion: After the addition is complete, the reaction temperature is raised (e.g., to 100°C) and held for a specified time (e.g., 0.5 hours) to ensure the reaction goes to completion.[11]

-

Workup: After cooling, the reaction mixture is distilled to remove the solvent. The resulting solid crude product is further purified by washing with an appropriate solvent and filtering.

-

Purification: The solid NDI is collected and dried. The final product can be further purified by recrystallization or sublimation if necessary. Yields exceeding 98% have been reported for this method.[11]

Route B: Thermal Decomposition of Carbamates

Another important non-phosgene route involves the synthesis and subsequent thermal decomposition of naphthalene dicarbamates. This two-step process completely avoids phosgene and its derivatives.

Core Reaction and Mechanism:

-

Carbamate Formation: 1,5-diaminonaphthalene is first reacted with a suitable reagent, such as a dialkyl carbonate or an alkyl chloroformate, to form the corresponding N,N'-1,5-naphthalene-bis(alkyl carbamate).

-

Thermal Decomposition: The isolated bis-carbamate is then heated under high vacuum. This thermal cracking process eliminates two molecules of alcohol to yield 1,5-NDI.[14][15]

The efficiency of this route depends heavily on the decomposition step. The reaction is an equilibrium, so the continuous removal of the alcohol byproduct under vacuum is essential to drive the reaction to completion. Catalysts, such as zinc shavings or specialized ionic liquids, can be employed to lower the required decomposition temperature and improve the yield.[14][15]

Experimental Protocol: Carbamate Decomposition Route

This protocol is a synthesized representation based on published methods.[14][15]

-

Carbamate Synthesis: Synthesize 1,5-bis(ethoxycarbonylamino)naphthalene by reacting 1,5-diaminonaphthalene with ethyl chloroformate in the presence of a base. Purify the resulting carbamate.

-

Apparatus Setup: A tube reactor filled with a catalyst (e.g., zinc shavings) is heated to 350°C.[14] A vacuum of 1-3 millibars is maintained throughout the system.

-

Decomposition: The solid 1,5-bis(ethoxycarbonylamino)naphthalene is fed into the hot reactor at a controlled rate.

-

Product Collection: The decomposition gases (NDI and ethanol) exit the reactor and are fractionally condensed. The NDI product is collected in a water-cooled vessel, while the more volatile ethanol is collected in a colder trap.

-

Purification: The collected NDI can be further purified if necessary. A yield of 80.5% has been reported for this specific method.[14]

Comparative Analysis and Future Outlook

The choice of a synthesis route for NDI involves a trade-off between established efficiency, safety, and environmental impact.

| Feature | Phosgenation Route | Triphosgene (BTC) Route | Carbamate Decomposition Route |

| Primary Reagent | Phosgene Gas (COCl₂) | Solid Triphosgene (BTC) | Dialkyl Carbonates, etc. |

| Safety | Very High Hazard (toxic gas) | Moderate Hazard (safer handling) | Low Hazard (no phosgene) |

| Byproducts | Corrosive HCl gas | HCl (from in situ phosgene) | Alcohol (e.g., ethanol) |

| Yield | High (up to 95.7%)[10] | Very High (up to 98%)[11] | Good (up to 91%)[15] |

| Conditions | Low then high temp., atm. pressure | Moderate temp., atm. pressure | Very high temp., high vacuum |

| Industrial Viability | Currently the dominant method | High potential, safer for batch processing | Viable, but energy-intensive |

While conventional phosgenation remains the industrial standard due to its maturity and efficiency, the landscape is shifting. Stringent environmental regulations and a heightened focus on process safety are powerful drivers for the adoption of non-phosgene technologies.[16] The triphosgene route offers a compelling bridge, providing the reactivity of phosgene without the extreme handling risks, making it highly suitable for industrial-scale production.[11] Carbamate decomposition and emerging routes like the direct reductive carbonylation of 1,5-dinitronaphthalene represent the future of "green" isocyanate production, though they may require further optimization to compete economically.[5][10]

Conclusion

The synthesis of 1,5-naphthalene diisocyanate is a mature field with a dominant, well-understood phosgenation process at its core. However, the inherent dangers and environmental drawbacks of this method have spurred significant innovation in non-phosgene alternatives. The triphosgene and carbamate decomposition routes offer viable, safer, and high-yielding pathways to this essential polyurethane building block. For researchers and drug development professionals who may require custom isocyanates on a smaller scale, these non-phosgene methods provide a much more accessible and safer synthetic platform. The continued development of these greener routes will be crucial for the future of sustainable high-performance polymer manufacturing.

References

- PrepChem. (n.d.). Synthesis of 1,5-naphthalene diisocyanate.

- Google Patents. (n.d.). CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate.

- Google Patents. (n.d.). CN1939899A - Synthesis of 1,5-naphthalene isocyanate.

- Google Patents. (n.d.). CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method.

- Globe Thesis. (2013, April 26). Synthesis And Optimization Of 1,5-naphthalene Diisocyanate And It's Raw.

- ACS Publications. (n.d.). Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews.

- Google Patents. (n.d.). US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions.

- PubMed Central. (2023, March 25). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics.

- PubMed. (2016, October 12). Functional Naphthalene Diimides: Synthesis, Properties, and Applications.

- TradeWheel. (n.d.). 1,5-Naphthalenediisocyanate (NDI) - High-Purity Chemical at Attractive Price, 98% Purity.

- PubMed Central. (2019, August 27). Naphthalene diimides with improved solubility for visible light photoredox catalysis.

- PubMed Central. (n.d.). How To Get Isocyanate?.

- Google Patents. (n.d.). WO2021007467A1 - Process for producing ndi prepolymers.

- Data Insights Market. (2025, June 2). NDI (1,5-Naphthalene Diisocyanate) Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033.

- Lanzhou Greenchem ILs. (2011, April 22). Non-phosgene Synthesis of Isocyanate Precursors.

- ACS Publications. (n.d.). Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews.

- OSHA. (n.d.). 1,5-Naphthalene diisocyanate (NDI).

- PubChem. (n.d.). 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503.

- Digital Journal. (n.d.). 1,5-Naphthalene diisocyanate (NDI) Market Size, Share, Trend and Forcarst to 2025.

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,5-naphthylene diisocyanate.

- PubChem. (n.d.). 1,5-Diaminonaphthalene | C10H10N2 | CID 16720.

- PrepChem. (n.d.). Synthesis of 1,5-diaminonaphthalene.

Sources

- 1. WO2021007467A1 - Process for producing ndi prepolymers - Google Patents [patents.google.com]

- 2. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 3. 1,5-Naphthalene diisocyanate (NDI) Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]

- 4. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 8. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

- 11. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]

- 12. CN1939899A - Synthesis of 1,5-naphthalene isocyanate - Google Patents [patents.google.com]

- 13. CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. 1,5-Naphthalene diisocyanate synthesis - chemicalbook [chemicalbook.com]

- 16. datainsightsmarket.com [datainsightsmarket.com]

An In-Depth Technical Guide to 1,5-Naphthalene Diisocyanate (NDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Naphthalene diisocyanate (NDI) is a highly reactive aromatic diisocyanate that serves as a critical building block in the synthesis of high-performance polyurethanes.[1] Its rigid and symmetrical naphthalene core imparts exceptional mechanical and thermal properties to the resulting polymers, distinguishing them from those derived from more common diisocyanates like MDI and TDI.[2][3] This guide provides a comprehensive overview of the physical and chemical characteristics of 1,5-NDI, detailed experimental protocols for its characterization, and insights into its reactivity and handling. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to effectively and safely utilize 1,5-NDI in their research and development endeavors.

Introduction: The Significance of 1,5-Naphthalene Diisocyanate

1,5-Naphthalene diisocyanate, a member of the isocyanate family, is a bifunctional organic compound featuring two isocyanate (-N=C=O) groups attached to a naphthalene ring at the 1 and 5 positions.[4] This unique molecular architecture is the primary determinant of its utility. The rigid naphthalene backbone and the high degree of symmetry contribute to the superior performance characteristics of NDI-based polyurethanes, including high wear resistance, heat resistance, and excellent dynamic properties.[3][5] These attributes make them ideal for demanding applications such as automotive shock absorbers, forklift load wheels, and other high-performance elastomers.[3][5]

While aromatic isocyanates are known for their physical properties, they can be optically unstable and prone to yellowing.[6] However, the performance benefits often outweigh this limitation in many applications.[6]

Physicochemical Properties of 1,5-NDI

A thorough understanding of the physical and chemical properties of 1,5-NDI is paramount for its successful application and safe handling. These properties are summarized in the table below and discussed in the subsequent sections.

Physical Characteristics

At ambient temperature, 1,5-NDI is a white to light-yellow crystalline solid or flakes with a characteristic odor.[7][8][9] It is a combustible solid.[10]

Table 1: Physical Properties of 1,5-Naphthalene Diisocyanate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆N₂O₂ | [8][11] |

| Molecular Weight | 210.19 g/mol | [8][11] |

| Appearance | White to light-yellow crystalline flakes | [8][9] |

| Melting Point | 128-130 °C (261-266 °F) | [7][8] |

| Boiling Point | 244 °C at 100 torr (13.3 kPa) | [11][12] |

| Density | 1.42 - 1.45 g/cm³ | [3][8] |

| Vapor Pressure | 0.003 mmHg at 25 °C (77 °F) | [8][10] |

| Flash Point | 155 °C (311 °F) | [8] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, acetone, and THF. | [4] |

Chemical Structure and Reactivity

The defining feature of 1,5-NDI is the presence of two highly electrophilic isocyanate groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and even water.[5][7] This high reactivity is the basis for its use in polyurethane synthesis.

The reaction with alcohols (polyols) forms urethane linkages, the fundamental bond in polyurethane chemistry. The reaction with amines yields urea linkages. Due to its bifunctional nature, 1,5-NDI acts as a crosslinking agent, leading to the formation of three-dimensional polymer networks that are responsible for the desirable properties of the final material.[4]

It is crucial to note that 1,5-NDI is highly sensitive to moisture.[5] It reacts with water to form an unstable carbamic acid, which then decomposes to produce a diamine and carbon dioxide gas.[7] This reaction is often undesirable as it can lead to foaming and affect the properties of the final polymer. Therefore, handling and storage under anhydrous conditions are essential.[5]

Isocyanates like 1,5-NDI are incompatible with a wide range of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often resulting in exothermic reactions that can release toxic gases.[7] Polymerization can be initiated by acids and bases.[7]

Experimental Characterization of 1,5-NDI

Accurate characterization of 1,5-NDI is crucial for quality control and for understanding its behavior in various applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the identification of the isocyanate functional group. The N=C=O stretching vibration gives rise to a strong, characteristic absorption band in the region of 2250-2280 cm⁻¹. The presence of this band is a clear indicator of the isocyanate group.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the naphthalene backbone and the presence of the isocyanate groups. The aromatic protons of the naphthalene ring will show characteristic signals in the downfield region of the ¹H NMR spectrum.[15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of 1,5-NDI, confirming its identity.[16][17] Techniques like electron ionization (EI) can be used for this purpose.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 1,5-NDI and for monitoring its reactions.[11][18] Due to the high reactivity of the isocyanate group, a derivatization step is often necessary before analysis. This involves reacting the NDI with a suitable reagent, such as 1-(2-pyridyl)piperazine, to form a stable derivative that can be readily analyzed by HPLC with UV or fluorescence detection.[11]

Experimental Protocol: HPLC Analysis of 1,5-NDI (OSHA Method PV2046) [11]

This protocol is a partially validated method for the determination of 1,5-NDI in air samples but can be adapted for the analysis of bulk material.

-

Derivatization: A solution of the 1,5-NDI sample is reacted with a solution of 1-(2-pyridyl)piperazine (1-2PP) in a suitable solvent like dimethyl sulfoxide (DMSO).[11]

-

Sample Preparation: The derivatized sample is then diluted with a mixture of acetonitrile (ACN) and DMSO (e.g., 90/10 v/v) to a suitable concentration for HPLC analysis.[11]

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of ACN and water is commonly employed.

-

Detector: UV or fluorescence detection is used to monitor the eluting derivative.[11]

-

-

Quantification: A calibration curve is generated using standards of the NDI-1-2PP derivative of known concentrations. The concentration of NDI in the original sample can then be determined by comparing its peak area to the calibration curve.[11]

Causality: The derivatization step is critical because the isocyanate groups are too reactive to pass through a standard HPLC system without reacting with the column packing or mobile phase. The 1-2PP reagent forms a stable urea derivative, allowing for accurate and reproducible analysis.

Handling, Storage, and Safety

1,5-NDI is a hazardous substance and must be handled with extreme care.

-

Health Hazards: Inhalation of 1,5-NDI vapors or mists can cause severe irritation to the respiratory tract, leading to symptoms such as a sore throat, cough, and shortness of breath.[10][11] It may also cause allergic skin reactions and serious eye irritation.[19] It is fatal if inhaled.[19] Animal tests suggest that skin contact can contribute to isocyanate sensitization.[20]

-

Personal Protective Equipment (PPE): When handling 1,5-NDI, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection, especially in poorly ventilated areas.[19][21]

-

Handling: All handling should be conducted in a well-ventilated area, preferably within a fume hood.[19] Avoid creating dust. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[19]

-

Storage: 1,5-NDI should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[5][12] Recommended storage temperature is 2-8 °C.[5][12]

Applications in Polyurethane Synthesis

The primary application of 1,5-NDI is in the production of high-performance polyurethane elastomers.[1][7] The unique properties of NDI-based polyurethanes stem from the rigidity and symmetry of the naphthalene ring, which leads to a high degree of phase separation between the hard and soft segments of the polymer chain.[3] This results in materials with:

-

Excellent Dynamic Performance: Low damping and high resilience, making them suitable for applications involving high dynamic loads.[3]

-

High Mechanical Strength: Superior tear strength, wear resistance, and load-bearing capacity.[3]

-

Enhanced Thermal Stability: The rigid structure contributes to a higher heat resistance compared to conventional polyurethanes.[2]

These properties make NDI-based polyurethanes the material of choice for demanding applications in the automotive, industrial, and military sectors.[3]

Visualizations

Diagram 1: Molecular Structure of 1,5-Naphthalene Diisocyanate

Caption: Molecular structure of 1,5-Naphthalene Diisocyanate.

Diagram 2: Polyurethane Formation Reaction

Caption: Reaction of 1,5-NDI with a polyol to form a polyurethane.

Diagram 3: Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of 1,5-NDI.

References

- 1,5-diisocyanatonaphthalene | Solubility of Things. (n.d.).

- 1,5-Naphthalene diisocyanate | 3173-72-6. (n.d.). ChemicalBook.

- 1,5-Naphthalene diisocyanate (NDI) - OSHA. (1993, December). Occupational Safety and Health Administration.

- 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503. (n.d.). PubChem.

- Safety Data Sheet: 1,5-naphthylene diisocyanate. (n.d.). Chemos GmbH&Co.KG.

- 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration. (2025, April 2). OSHA.

- 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation. (2023, April 18). ChemicalBook.

- Enhanced in-source fragmentation in MALDI-TOF-MS of oligonucleotides using 1,5-diaminonapthalene. (n.d.). PubMed.

- What are the properties and applications of 1,5-Naphthalene diisocyanate? (n.d.). Guidechem.

- NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate. (n.d.). CDC.

- 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards. (2024, March 28). ChemicalBook.

- SAFETY DATA SHEET. (2025, October 31). Covestro Solution Center.

- 1,5-Naphthalene diisocyanate(3173-72-6)IR1. (n.d.). ChemicalBook.

- NDI 3173-72-6 Polyurethane Curing Agent. (n.d.). Johnson Fine.

- China High quality Polyurethane material and special isocyanates 1,5-Naphthalene Diisocyanate(NDI) CAS 3173-72-6 factory and suppliers. (n.d.). Theorem Chemical.

- CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate. (n.d.). Google Patents.

- 1,5-Naphthalenediol. (n.d.). NIST WebBook.

- 3173-72-6(1,5-Naphthalene diisocyanate) Product Description. (n.d.). ChemicalBook.

- Safe Use of Di-Isocyanates. (n.d.).

- 1,5-Naphthalenediamine(2243-62-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- ANALYTICAL METHODS. (n.d.). Toxicological Profile for Toluene Diisocyanate and... - NCBI.

Sources

- 1. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 2. johnson-fine.com [johnson-fine.com]

- 3. China High quality Polyurethane material and special isocyanates 1,5-Naphthalene Diisocyanate(NDI) CAS 3173-72-6 factory and suppliers | Theorem [theoremchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

- 7. 1,5-Naphthalene diisocyanate | 3173-72-6 [chemicalbook.com]

- 8. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]

- 11. osha.gov [osha.gov]

- 12. 3173-72-6 CAS MSDS (1,5-Naphthalene diisocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1,5-Naphthalene diisocyanate(3173-72-6) IR Spectrum [m.chemicalbook.com]

- 14. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]

- 15. 1,5-Naphthalenediamine(2243-62-1) 1H NMR spectrum [chemicalbook.com]

- 16. Enhanced in-source fragmentation in MALDI-TOF-MS of oligonucleotides using 1,5-diaminonapthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,5-Naphthalenediol [webbook.nist.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. chemos.de [chemos.de]

- 20. solutions.covestro.com [solutions.covestro.com]

- 21. new.calderdale.gov.uk [new.calderdale.gov.uk]

A Comprehensive Technical Guide to 1,5-Diisocyanatonaphthalene (NDI) for Advanced Research Applications

Executive Summary

1,5-Diisocyanatonaphthalene, commonly referred to as NDI, is a highly reactive aromatic diisocyanate. Characterized by its rigid naphthalene core and dual isocyanate functionalities, NDI serves as a critical monomer for the synthesis of high-performance polyurethane elastomers and other advanced polymers. This guide provides an in-depth exploration of its core chemical and physical properties, synthesis methodologies, reactivity principles, and critical safety protocols. The unique molecular structure of NDI imparts exceptional thermal stability, mechanical strength, and durability to the materials it forms, distinguishing it from more common diisocyanates like MDI and TDI. This document is intended for researchers, chemists, and materials scientists engaged in polymer development and organic synthesis.

Core Physicochemical and Molecular Properties

This compound is a symmetrical molecule whose properties are dominated by its rigid aromatic structure and the high reactivity of its isocyanate groups.[1] Its solid, crystalline nature at ambient temperatures facilitates handling and storage compared to liquid isocyanates, provided strict moisture control is maintained.[2]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,5-Naphthalene diisocyanate, NDI, 1,5-Naphthylene diisocyanate | [1][3][4] |

| CAS Number | 3173-72-6 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₆N₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 210.19 g/mol | [1][3][6][8] |

| Appearance | White to light-yellow crystalline flakes or powder | [1][3][4][6] |

| Melting Point | 128 - 132 °C (261 - 270 °F) | [2][3][6][9] |

| Boiling Point | ~263 °C (505 °F) at 760 mmHg | [2][3][4][9] |

| Density | ~1.42 g/cm³ | [3] |

Synthesis and Manufacturing Insights

The synthesis of NDI is a critical process that dictates its purity and, consequently, its performance in polymerization reactions. Historically, production has relied on the phosgenation of its corresponding diamine, a process that, while effective, involves highly hazardous reagents. Modern methodologies have shifted towards safer, non-phosgene alternatives.

Traditional Phosgenation Route

The conventional method involves the reaction of 1,5-diaminonaphthalene with phosgene (COCl₂) in an inert solvent like chlorobenzene.[10]

Causality Behind the Method:

-

Diamine to Salt Conversion: The process often begins by converting 1,5-diaminonaphthalene into its dihydrochloride salt by reacting it with hydrogen chloride (HCl).[10][11] This step is crucial as it deactivates the highly reactive amine groups, preventing uncontrolled side reactions and oligomerization upon initial contact with phosgene. The salt is then introduced into the reaction vessel as a slurry.

-

Phosgenation: Phosgene gas is bubbled through the heated slurry. The reaction proceeds through a carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate group. The use of excess phosgene ensures complete conversion.

-

Purification: The final product is purified through distillation or recrystallization to remove solvent and byproducts, yielding high-purity NDI suitable for polymerization.

Modern Non-Phosgene Synthesis: The Triphosgene Method

To mitigate the extreme hazards of phosgene, triphosgene (bis(trichloromethyl) carbonate or BTC) has emerged as a viable and safer liquid alternative.[12] It serves as a phosgene equivalent that can be handled with greater ease in a laboratory or industrial setting.

Experimental Protocol: Laboratory-Scale Synthesis of NDI using Triphosgene

This protocol describes a self-validating system where reaction progress can be monitored via thin-layer chromatography (TLC) and the final product validated by spectroscopic methods (FTIR, NMR).

Materials:

-

1,5-Diaminonaphthalene (NDA)

-

Triphosgene (BTC)

-

Anhydrous, inert solvent (e.g., o-dichlorobenzene)

-

Tertiary amine base (e.g., triethylamine), dried

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus with a gas scrubber system (containing NaOH solution)

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of inert gas to strictly exclude moisture.

-

Reactant Preparation: In the flask, dissolve 1,5-diaminonaphthalene in the anhydrous solvent.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene in the same anhydrous solvent. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Add the triphosgene solution dropwise to the stirred diaminonaphthalene solution at room temperature.

-

Rationale: A slow, controlled addition is necessary to manage the exothermicity of the reaction and the evolution of HCl gas.

-

-

Thermal Phosgenation: After the initial addition, slowly heat the reaction mixture to reflux temperature (typically >120 °C). Maintain reflux for several hours until the reaction is complete (monitor by TLC).

-

Rationale: The heat provides the activation energy needed to convert the intermediate species into the final diisocyanate product. The evolved HCl gas is neutralized in the scrubber.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., toluene) to yield pure, crystalline NDI.

-

Validation: Confirm product identity and purity using:

-

FTIR Spectroscopy: Look for the characteristic strong, sharp absorbance band of the -N=C=O group around 2250-2275 cm⁻¹. The disappearance of N-H stretches from the starting diamine is also a key indicator.

-

¹H NMR Spectroscopy: Confirm the aromatic proton signals consistent with the naphthalene backbone.

-

Caption: Workflow for the non-phosgene synthesis of NDI.

Reactivity and Polymerization Mechanism

The utility of NDI is rooted in the electrophilic nature of the carbon atom within the isocyanate (-N=C=O) group. This carbon is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, most notably alcohols, amines, and water.

Polyurethane Formation

The most significant application of NDI is in the production of polyurethanes.[1][11] This occurs via a polyaddition reaction with a polyol (typically a long-chain diol).

Mechanism:

-

A lone pair of electrons from the oxygen atom of a hydroxyl group (-OH) on the polyol attacks the electrophilic carbon of the isocyanate group.

-

This forms an unstable intermediate.

-

A proton is transferred from the hydroxyl group to the nitrogen of the isocyanate, resulting in the formation of a stable urethane linkage (-NH-COO-).

Because NDI has two isocyanate groups and the polyol has at least two hydroxyl groups, this reaction propagates linearly to form a long polyurethane chain. The rigid, planar naphthalene structure of NDI imparts a high degree of order and strong intermolecular forces (e.g., hydrogen bonding) in the resulting polymer, which is the basis for the superior mechanical and thermal properties of NDI-based elastomers.[2]

Sources

- 1. CAS 3173-72-6: 1,5-Naphthalene diisocyanate | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 5. chemos.de [chemos.de]

- 6. This compound | 3173-72-6 | TCI AMERICA [tcichemicals.com]

- 7. osha.gov [osha.gov]

- 8. 3173-72-6 CAS MSDS (1,5-Naphthalene diisocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

- 11. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 12. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1,5-Diisocyanatonaphthalene for Researchers and Drug Development Professionals

Introduction: The Significance of 1,5-Diisocyanatonaphthalene

This compound (NDI) is a symmetrical aromatic diisocyanate with the chemical formula C₁₂H₆N₂O₂.[1] It presents as a white to light-yellow crystalline solid.[1] This compound is a crucial building block in the synthesis of high-performance polyurethanes, prized for their exceptional thermal stability and mechanical properties.[2] The rigid naphthalene backbone and the reactive isocyanate groups impart unique characteristics to the resulting polymers, making NDI a subject of significant interest in materials science and advanced polymer chemistry. Furthermore, recent studies have highlighted the potential of related isocyano-naphthalene derivatives in medicinal chemistry, particularly in the development of antifungal agents.[3]

This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectroscopic signature of NDI is paramount for confirming its synthesis, assessing its purity, and elucidating its role in polymerization reactions and biological interactions.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its spectroscopic properties. The naphthalene ring system possesses a high degree of symmetry, which simplifies its NMR spectra. The two isocyanate (-N=C=O) groups are the primary functional groups and exhibit characteristic vibrational modes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy